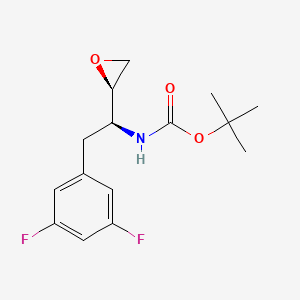
Acide 2-(benzyloxy)-2-méthylpropanoïque
Vue d'ensemble
Description
2-(Benzyloxy)-2-methylpropanoic acid is an organic compound characterized by the presence of a benzyloxy group attached to a methylpropanoic acid backbone
Applications De Recherche Scientifique
2-(Benzyloxy)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mécanisme D'action
Target of Action
It’s known that similar compounds are often involved in transition metal catalyzed carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) coupling .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby the metal becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
Compounds with similar structures are known to be involved in the shikimate pathway for the biosynthesis of phenolic compounds . This pathway is important for understanding the biosynthesis of individual phenolic compounds.
Pharmacokinetics
It’s known that similar compounds are only marginally stable in water, which could impact their bioavailability .
Result of Action
Similar compounds are known to undergo oxidative addition, forming new bonds with a metal catalyst . This could potentially lead to changes at the molecular level, impacting cellular processes.
Action Environment
The action, efficacy, and stability of 2-(Benzyloxy)-2-methylpropanoic acid can be influenced by various environmental factors. For instance, the stability of similar compounds in water is marginal, suggesting that the presence of water could impact the compound’s action . Additionally, the reaction conditions, such as temperature and pH, could also influence the compound’s efficacy and stability .
Analyse Biochimique
Biochemical Properties
2-(Benzyloxy)-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. The benzyloxy group in 2-(Benzyloxy)-2-methylpropanoic acid can act as a substrate for these enzymes, leading to the formation of benzylic alcohol and the corresponding carboxylic acid. This interaction is crucial for understanding the metabolic pathways and the potential therapeutic applications of this compound .
Cellular Effects
2-(Benzyloxy)-2-methylpropanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. This modulation can affect cellular functions such as proliferation, differentiation, and apoptosis. Additionally, 2-(Benzyloxy)-2-methylpropanoic acid has been observed to impact cellular metabolism by altering the flux of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of 2-(Benzyloxy)-2-methylpropanoic acid involves its binding interactions with specific biomolecules. The benzyloxy group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. For example, 2-(Benzyloxy)-2-methylpropanoic acid can inhibit the activity of certain carboxylesterases by binding to their active sites, preventing the hydrolysis of ester bonds. This inhibition can result in changes in the levels of metabolic intermediates and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzyloxy)-2-methylpropanoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. The degradation products, such as benzylic alcohol and the corresponding carboxylic acid, can have distinct effects on cellular functions. Long-term exposure to 2-(Benzyloxy)-2-methylpropanoic acid in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-(Benzyloxy)-2-methylpropanoic acid vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, 2-(Benzyloxy)-2-methylpropanoic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction .
Metabolic Pathways
2-(Benzyloxy)-2-methylpropanoic acid is involved in several metabolic pathways, including those mediated by carboxylesterases and cytochrome P450 enzymes. The compound can be metabolized to benzylic alcohol and the corresponding carboxylic acid, which can further undergo oxidation and conjugation reactions. These metabolic transformations can influence the levels of metabolic intermediates and affect the overall metabolic flux in cells .
Transport and Distribution
The transport and distribution of 2-(Benzyloxy)-2-methylpropanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, 2-(Benzyloxy)-2-methylpropanoic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(Benzyloxy)-2-methylpropanoic acid is influenced by its chemical structure and interactions with cellular components. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum. This localization can affect the activity and function of 2-(Benzyloxy)-2-methylpropanoic acid, as well as its interactions with other biomolecules. Post-translational modifications and targeting signals can also play a role in directing the compound to specific subcellular locations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-2-methylpropanoic acid typically involves the alkylation of 2-methylpropanoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. Common reagents used in this synthesis include benzyl bromide and sodium hydroxide.
Industrial Production Methods: Industrial production of 2-(Benzyloxy)-2-methylpropanoic acid may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Benzyloxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 2-(Benzyloxy)-2-methylpropanol.
Substitution: Various substituted benzyloxy derivatives.
Comparaison Avec Des Composés Similaires
2-(Benzyloxy)propanoic acid: Similar structure but lacks the additional methyl group.
2-(Benzyloxy)benzoic acid: Contains a benzoic acid backbone instead of a methylpropanoic acid backbone.
2-(Benzyloxy)phenylacetic acid: Features a phenylacetic acid backbone.
Uniqueness: 2-(Benzyloxy)-2-methylpropanoic acid is unique due to the presence of both a benzyloxy group and a methyl group on the propanoic acid backbone. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.
Propriétés
IUPAC Name |
2-methyl-2-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(12)13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFBQEOUPVFUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462965 | |
| Record name | 2-(benzyloxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87122-87-0 | |
| Record name | 2-(benzyloxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



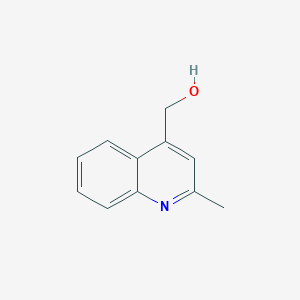

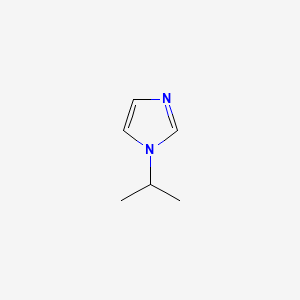



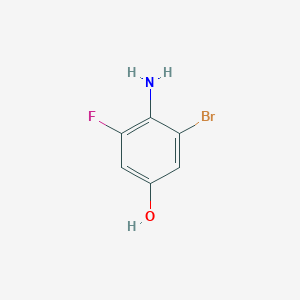

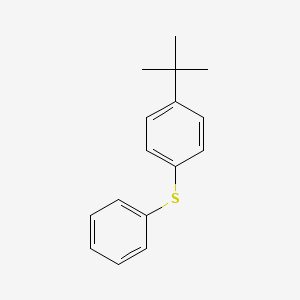
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)
